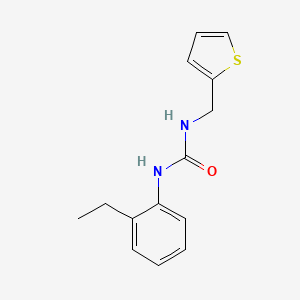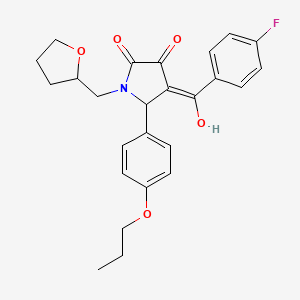
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea, also known as ETU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETU is a urea derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of nucleic acids and proteins. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA, and ribonucleotide reductase, an enzyme involved in the synthesis of RNA. This compound has also been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis. This compound has been shown to induce the production of reactive oxygen species, leading to oxidative stress and DNA damage. This compound has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is stable under normal laboratory conditions and is soluble in various solvents, making it easy to handle and use in experiments. This compound also has low toxicity, making it safe to use in cell culture and animal experiments. However, this compound has some limitations, including its potential to interfere with other enzymes and its limited efficacy in some applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea, including its potential applications in cancer therapy, material science, and agriculture. Further studies are needed to understand the mechanism of action of this compound and its potential interactions with other enzymes. The development of new synthesis methods for this compound could also lead to improved yields and lower costs. In addition, the use of this compound as a crosslinking agent for rubber could be further explored to improve the mechanical properties of rubber products. Finally, the potential use of this compound as a fungicide in agriculture could be further studied to develop more effective and sustainable crop protection strategies.
Conclusion
This compound is a urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail. Further research on this compound could lead to the development of new and innovative applications in medicine, material science, and agriculture.
Synthesemethoden
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea can be synthesized through various methods, including the reaction of 2-ethylphenyl isocyanate with 2-thienylmethylamine in the presence of a catalyst. Another method involves the reaction of 2-ethylphenyl isocyanate with 2-thiophenemethanol in the presence of a base. The synthesis of this compound has also been achieved through the reaction of 2-ethylphenyl isocyanate with thiosemicarbazide, followed by cyclization with acetic anhydride. These methods have been optimized to achieve high yields of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been used as a fungicide to control various fungal diseases in crops. This compound has also been studied for its potential antitumor activity, with promising results in preclinical studies. In material science, this compound has been used as a crosslinking agent for rubber, resulting in improved mechanical properties.
Eigenschaften
IUPAC Name |
1-(2-ethylphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-11-6-3-4-8-13(11)16-14(17)15-10-12-7-5-9-18-12/h3-9H,2,10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXPVDYJSXBLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5361535.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361543.png)

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)
![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)
![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)
![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5361627.png)
![6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)